alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate
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Overview
Description
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethylphenethylamine group, a methoxy group, and a cresol moiety, all of which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate typically involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of Dimethylphenethylamine: This step involves the alkylation of phenethylamine with dimethyl groups under controlled conditions.
Coupling with Cresol: The final step involves coupling the dimethylphenethylamine and methoxy groups with p-cresol, followed by maleation to form the maleate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
alpha,alpha-Dimethylphenethylamine (Phentermine): Known for its appetite suppressant properties.
N,alpha-Dimethylphenethylamine (Methamphetamine): A potent central nervous system stimulant.
N,alpha-Diethylphenethylamine: A close chemical analog of methamphetamine with potential cognitive enhancement properties.
Uniqueness
alpha-(alpha,alpha-Dimethylphenethylamino)-3-methoxy-p-cresol maleate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
68397-90-0 |
---|---|
Molecular Formula |
C22H27NO6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(4-hydroxy-2-methoxyphenyl)methyl-(2-methyl-1-phenylpropan-2-yl)azanium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-18(2,12-14-7-5-4-6-8-14)19-13-15-9-10-16(20)11-17(15)21-3;5-3(6)1-2-4(7)8/h4-11,19-20H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NGLXIXSGVRXUFQ-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C=C(C=C2)O)OC.C(=C\C(=O)[O-])\C(=O)O |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)[NH2+]CC2=C(C=C(C=C2)O)OC.C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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